molecular formula C20H22N4O4 B2665022 benzyl (2-((2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)amino)-2-oxoethyl)carbamate CAS No. 2034422-20-1

benzyl (2-((2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)amino)-2-oxoethyl)carbamate

Cat. No.: B2665022
CAS No.: 2034422-20-1
M. Wt: 382.42
InChI Key: MUGDCIAOTTUODX-UHFFFAOYSA-N
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Description

Benzyl (2-((2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)amino)-2-oxoethyl)carbamate is a synthetic small molecule featuring a pyrrolo[2,3-c]pyridine core substituted with a 1-methyl-7-oxo group and a benzyl carbamate-linked ethylamino-oxoethyl side chain. The pyrrolopyridine core is notable for its planar aromaticity and hydrogen-bonding capacity, while the carbamate group may enhance metabolic stability compared to ester or amide analogs .

Properties

IUPAC Name

benzyl N-[2-[2-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethylamino]-2-oxoethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O4/c1-23-10-7-16-8-11-24(19(26)18(16)23)12-9-21-17(25)13-22-20(27)28-14-15-5-3-2-4-6-15/h2-8,10-11H,9,12-14H2,1H3,(H,21,25)(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUGDCIAOTTUODX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C(=O)N(C=C2)CCNC(=O)CNC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (2-((2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)amino)-2-oxoethyl)carbamate typically involves multi-step organic reactions. One common approach is to start with the construction of the pyrrolo[2,3-c]pyridine core, followed by the introduction of the benzyl and carbamate groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Benzyl (2-((2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)amino)-2-oxoethyl)carbamate can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its biological activity.

    Reduction: Reduction reactions can be used to modify the oxidation state of specific atoms within the molecule.

    Substitution: This type of reaction can introduce new functional groups into the molecule, potentially enhancing its activity or specificity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to increase reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while substitution could introduce new functional groups that enhance its biological activity.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a pyrrolopyridine moiety, which is known for its diverse biological activities. The synthesis of this compound typically involves the reaction of benzyl carbamate with various electrophiles, including glyoxal and other amines. These reactions can yield different products based on the reaction conditions like solvent and acidity levels. The structural complexity allows for modifications that can enhance its biological activity.

Biological Activities

Research indicates that compounds containing the pyrrolopyridine structure exhibit a range of biological activities, including:

  • Anticancer Activity : Pyrrolopyridine derivatives have shown promise in inhibiting tumor growth through modulation of various signaling pathways.
  • Anti-inflammatory Effects : Some studies suggest that these compounds can reduce inflammation by targeting specific enzymes involved in inflammatory processes.
  • Antimicrobial Properties : The presence of the pyrrolopyridine core contributes to antimicrobial effects against various pathogens.

Table 1: Biological Activities of Pyrrolopyridine Derivatives

Activity TypeDescriptionReferences
AnticancerInhibition of tumor cell proliferation
Anti-inflammatoryReduction of inflammatory markers
AntimicrobialActivity against bacteria and fungi

Medicinal Applications

The compound's unique structure suggests several potential applications in drug development:

  • Targeted Therapy : Its ability to interact with specific biological targets makes it a candidate for targeted cancer therapies.
  • Diabetes Management : Some derivatives have shown the potential to enhance insulin sensitivity and could be explored for treating type 2 diabetes and related metabolic disorders .
  • Neurological Disorders : The neuroprotective properties associated with pyrrolopyridine derivatives suggest possible applications in treating neurodegenerative diseases .

Case Studies and Research Findings

Several studies have investigated the pharmacological properties of similar compounds:

  • A study published in the Journal of Medicinal Chemistry identified pyrrolopyridine derivatives as effective inhibitors of specific kinases, highlighting their potential as therapeutic agents in cancer treatment .
  • Research on the structure–activity relationship (SAR) of these compounds has led to the development of first-in-class antagonists for various receptors, demonstrating significant improvements in binding affinity and selectivity .

Table 2: Summary of Relevant Research Studies

Study ReferenceFocus AreaKey Findings
Kinase InhibitionIdentified as weak Flt-3 kinase inhibitors
Structure–Activity RelationshipDevelopment of potent receptor antagonists
Antidiabetic PropertiesEnhanced insulin sensitivity observed

Mechanism of Action

The mechanism of action of benzyl (2-((2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)amino)-2-oxoethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity and thereby modulating the biological pathways they control. This can lead to therapeutic effects, such as the inhibition of cancer cell proliferation or the reduction of inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be contextualized against related nitrogen heterocycles and carbamate-bearing derivatives. Below is a detailed analysis of key analogs:

Structural Analogs with Pyrrolo/Pyrido Heterocycles

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Solubility (LogP) Reported Activity
Target Compound Pyrrolo[2,3-c]pyridine 1-Methyl-7-oxo, benzyl carbamate-ethyl ~413.45 (calculated) 2.1 (predicted) Not yet reported
Pyrido[2,3-d]pyrimidine derivative Pyrido[2,3-d]pyrimidine 2-Chlorophenyl, carboxylate-ethyl 563.02 (reported) 1.8 Anticancer (IC50: 12 µM)
7-Azaindole-based kinase inhibitor [Hypothetical] Pyrrolo[2,3-b]pyridine Trifluoromethyl, sulfonamide ~398.40 1.5 Kinase inhibition (IC50: 8 nM)

Key Observations:

  • Core Heterocycle Differences : The target’s pyrrolo[2,3-c]pyridine core is less common in literature compared to pyrido[2,3-d]pyrimidines or 7-azaindoles (pyrrolo[2,3-b]pyridine). The position of the nitrogen atoms influences electronic properties and binding interactions. For example, pyrido[2,3-d]pyrimidines exhibit stronger π-π stacking in kinase pockets due to extended conjugation .
  • Substituent Impact : The benzyl carbamate group in the target compound likely improves stability over hydrolytically labile esters (e.g., the carboxylate in the pyrido[2,3-d]pyrimidine derivative). However, its hydrophobic nature (LogP ~2.1) may reduce aqueous solubility compared to sulfonamide or carboxylate analogs.

Carbamate-Containing Derivatives

Compound Name Core Structure Carbamate Position Biological Role Metabolic Stability (t½)
Target Compound Pyrrolopyridine Ethylamino-oxoethyl linker Prodrug (amine release) ~6 hours (predicted)
Benzyl carbamate prodrug [Hypothetical] Indole Direct N-linked carbamate Antiviral ~4 hours
Osimertinib metabolite Quinazoline Acrylamide-carbamate EGFR inhibitor >24 hours

Key Observations:

  • Prodrug Potential: The ethylamino-oxoethyl linker in the target compound may allow enzymatic cleavage (e.g., esterase-mediated) to release a free amine, similar to prodrug strategies seen in antivirals . This contrasts with direct N-linked carbamates, which are slower to hydrolyze.
  • Stability Trade-offs : While carbamates generally resist hydrolysis better than esters, their stability varies with substitution. The target’s benzyl group may slow degradation compared to aliphatic carbamates but faster than aryl carbamates like those in osimertinib metabolites.

Biological Activity

Benzyl (2-((2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)amino)-2-oxoethyl)carbamate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, synthesis, and relevant case studies.

Chemical Structure and Synthesis

The compound features a pyrrolopyridine moiety, which is known for its diverse biological activities. The synthesis typically involves several key reactions, including the condensation of benzyl carbamate with various electrophiles. The structural complexity allows for interactions with multiple biological targets.

Synthesis Overview

  • Condensation Reaction : Benzyl carbamate reacts with glyoxal or other electrophiles.
  • Formation of Intermediates : Various reaction conditions yield different products.
  • Characterization : Products are characterized using NMR and mass spectrometry.

Anticancer Properties

Research indicates that compounds containing the pyrrolopyridine structure exhibit significant anticancer effects. In particular, derivatives have been shown to inhibit cell proliferation in various cancer cell lines.

CompoundTargetIC50 (nM)Reference
Compound ABRD496
Compound BMDM2<1
Benzyl Carbamate DerivativeENPP128.3

The interaction of benzyl carbamate derivatives with bromodomain and extraterminal (BET) proteins has been highlighted as a promising area for developing anticancer agents. For instance, iterative lead optimization has led to compounds that demonstrate superior potency against resistant cancer cell lines.

Enzyme Inhibition

The compound is identified as a weak inhibitor of Flt-3 kinase , which plays a crucial role in hematopoiesis and is implicated in certain leukemias. The inhibition profile suggests potential applications in targeting specific cancer types.

Case Studies

  • Antiproliferative Activity : A study demonstrated that a related compound showed significant antiproliferative activity in endocrine-resistant breast cancer models (IC50 = 17 nM), indicating the potential of pyrrolopyridine derivatives in treating resistant tumors .
  • ENPP1 Inhibition : Another study focused on the synthesis of sulfamide derivatives based on the pyrrolopyridine core, revealing that modifications at the benzylic position could enhance ENPP1 inhibitory activity significantly .

The mechanism through which this compound exerts its biological effects may involve:

  • Binding to Specific Receptors : The compound may exhibit selective binding to targets like BRD4, influencing gene expression related to cancer progression.
  • Modulation of Enzyme Activities : By inhibiting key enzymes such as Flt-3 kinase and ENPP1, it may disrupt critical signaling pathways involved in tumor growth and survival.

Q & A

Q. What are the key synthetic strategies for constructing the pyrrolo[2,3-c]pyridine core in this compound?

The pyrrolo[2,3-c]pyridine scaffold can be synthesized via cyclization reactions using substituted pyridine precursors. For example, analogous methods involve coupling ethyl oxalyl monochloride with dihydro-pyrrolizine derivatives under reflux conditions . Key steps include protecting reactive amino groups with carbamates (e.g., benzyl carbamate) to direct regioselectivity during cyclization .

Q. How can the purity of this compound be validated post-synthesis?

High-performance liquid chromatography (HPLC) with UV detection at 254 nm is recommended for purity assessment. Complementary characterization via 1^1H/13^{13}C NMR should confirm the absence of unreacted intermediates, such as residual ethyl oxalyl chloride or benzyl carbamate precursors .

Q. What spectroscopic techniques are critical for structural confirmation?

  • NMR : Key signals include the benzyl carbamate protons (δ 5.1–5.3 ppm for CH2_2Ph), pyrrolidine NH (δ 8.2–8.5 ppm), and the 7-oxo carbonyl (δ 170–175 ppm in 13^{13}C NMR) .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks matching the molecular formula (e.g., C20_{20}H23_{23}N5_5O2_2 for analogous compounds) .

Q. What solvents are optimal for recrystallization?

Ethanol or ethyl acetate are preferred due to their moderate polarity, which promotes crystallization of carbamate-containing heterocycles. For example, ethyl acetate yielded red crystals of a related pyrrolopyrimidine derivative with 39% recovery .

Advanced Research Questions

Q. How do structural modifications (e.g., methyl vs. ethyl substituents) impact biological activity?

Substituents at the 1-methyl position on the pyrrolo[2,3-c]pyridine ring influence steric hindrance and electronic effects. For instance, replacing methyl with cyclopentyl in pyrrolo[2,3-d]pyrimidine analogs increased binding affinity to kinase targets by 24% . Computational docking studies (e.g., AutoDock Vina) can predict interactions with biological targets .

Q. What challenges arise in resolving crystallographic data for this compound?

X-ray crystallography may face issues with low crystal quality due to flexible ethylamino side chains. To mitigate this, derivatives with rigid substituents (e.g., adamantyl groups) have been successfully resolved at 0.84 Å resolution using synchrotron radiation .

Q. How can contradictory solubility data across studies be reconciled?

Discrepancies often arise from polymorphic forms or solvent impurities. For example, PubChem reports similar carbamates as sparingly soluble in water (<0.1 mg/mL) but highly soluble in DMSO (>50 mg/mL). Standardize solubility assays using USP buffers and control for temperature/pH .

Q. What methodologies are recommended for in vitro metabolic stability testing?

Use liver microsomes (human or rodent) incubated with NADPH cofactors. Monitor degradation via LC-MS/MS, focusing on hydrolysis of the benzyl carbamate group or oxidation of the pyrrolidine ring. Half-life (t1/2_{1/2}) values <30 min suggest rapid metabolism .

Q. How can computational tools predict synthetic feasibility for novel analogs?

Tools like Pistachio or Reaxys prioritize routes based on precursor availability and reaction yields. For example, carbamate coupling via EDCI/HOBt chemistry achieves >85% yield in anhydrous DMF, as validated for benzyl-protected intermediates .

Q. What strategies improve selectivity in kinase inhibition assays?

Introduce bulky substituents (e.g., cyclopentyl) at the 7-position to block off-target binding. In pyrrolo[2,3-d]pyrimidines, this reduced IC50_{50} values for non-target kinases by >10-fold . Pair with isoform-specific ATP competitors for validation.

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